molecular formula C18H26N2O5 B1427372 (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate CAS No. 623950-05-0

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

Cat. No. B1427372
M. Wt: 350.4 g/mol
InChI Key: AKXSOBOVDSGMSO-AWEZNQCLSA-N
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Description

“(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate” is a chemical compound with the CAS Number: 623950-05-0. It falls under the category of pharmaceutical standards, intermediates, and fine chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C18H26N2O5 . The InChI code is 1S/C18H26N2O5/c1-10-7-12 (15 (19)21)8-11 (2)13 (10)9-14 (16 (22)24-6)20-17 (23)25-18 (3,4)5/h7-8,14H,9H2,1-6H3, (H2,19,21) (H,20,23)/t14-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 350.41 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Biodegradation and Fate in Environmental Matrices

Research on related compounds like ethyl tert-butyl ether (ETBE) emphasizes the microbial capacity to degrade such substances in soil and groundwater, potentially highlighting a pathway for environmental mitigation of similar compounds. Aerobic biodegradation involves initial hydroxylation followed by intermediate formation that includes various organic compounds, illustrating complex degradation kinetics and pathways that could be relevant for the environmental handling of "(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate" derivatives (Thornton et al., 2020).

Sorption and Environmental Interaction

Understanding the sorption of chemicals to soil and organic matter is crucial for assessing their environmental fate. Research into the sorption behaviors of phenoxy herbicides provides a model for how similar compounds might interact with environmental matrices, highlighting the role of soil composition and organic content in sorption processes (Werner et al., 2012).

Synthetic Phenolic Antioxidants and Environmental Occurrence

Studies on synthetic phenolic antioxidants (SPAs) like BHT and DBP in various environmental and biological matrices underscore the ubiquity and potential health implications of these compounds. This context could be relevant when considering the environmental persistence and potential bioactivity of "(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate" and its derivatives (Liu & Mabury, 2020).

properties

IUPAC Name

methyl (2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H2,19,21)(H,20,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXSOBOVDSGMSO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

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